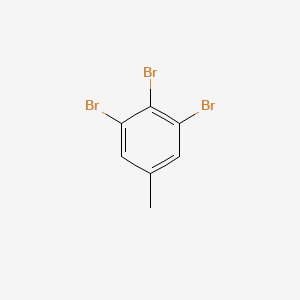

3,4,5-Tribromotoluene

説明

BenchChem offers high-quality 3,4,5-Tribromotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Tribromotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2,3-tribromo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXWZBRTZPAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275084 | |

| Record name | 3,4,5-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73557-59-2 | |

| Record name | 1,2,3-Tribromo-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73557-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Aromatic Compounds in Contemporary Organic Chemistry

Halogenated aromatic compounds, a class of organic molecules characterized by a benzene (B151609) ring substituted with one or more halogen atoms, are fundamental to many areas of science and technology. nih.govresearchgate.net Their importance stems from their versatile reactivity and unique physical properties, which make them indispensable in organic synthesis, materials science, and the pharmaceutical and agrochemical industries. rsc.orgiloencyclopaedia.org

In organic synthesis, aryl halides are crucial precursors for forming new carbon-carbon and carbon-heteroatom bonds. scienceopen.comwikipedia.org They are key substrates in a multitude of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, which are foundational methods for constructing complex molecular architectures. nih.govacs.org The reactivity of the carbon-halogen bond, which varies depending on the specific halogen (I > Br > Cl > F), allows for selective and controlled chemical transformations. ub.edu This reactivity has been exploited to synthesize a vast array of compounds, from pharmaceuticals to the building blocks for advanced materials. rsc.org

Polyhalogenated aromatic compounds (PHCs) are utilized in a wide range of manufactured products, including fire retardants, adhesives, paints, and insulating materials. wikipedia.orgjustia.com The presence of multiple halogen atoms can confer properties like high thermal stability and low flammability. ontosight.ai In materials science, the electronic properties of aromatic systems can be finely tuned by halogen substitution, which is a strategy used in developing organic semiconductors and other functional materials. chemshuttle.com Furthermore, about 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain halogen atoms, highlighting their role in modulating biological activity, stability, and membrane permeability. rsc.org

Positional Isomerism in Bromotoluene Derivatives and Research Distinctions

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of substituents on a parent structure, such as a benzene (B151609) ring. vaia.com In bromotoluene derivatives, the locations of the bromine atoms and the methyl group on the aromatic ring significantly influence the molecule's physical properties, reactivity, and steric environment. wikipedia.orgdoubtnut.com These differences lead to distinct research applications and synthetic pathways for each isomer.

For example, the monobromotoluene isomers (ortho-, meta-, and para-bromotoluene) exhibit different melting and boiling points and can be distinguished through analytical techniques that probe their dissociation pathways. wikipedia.orgresearchgate.netdrugfuture.com The position of the single bromine atom relative to the methyl group affects the molecule's dipole moment and crystal packing. Research on separating these isomers is ongoing, utilizing methods like adsorptive separation with specialized macrocycles. researchgate.net

When multiple bromine atoms are present, as in tribromotoluenes, the number of possible isomers increases, and the distinctions become more pronounced. The electronic effects of three bromine atoms, which are electron-withdrawing, combined with the electron-donating and sterically hindering methyl group, create a unique chemical environment. The specific substitution pattern, such as in 2,4,5-Tribromotoluene versus 3,4,5-Tribromotoluene, dictates the molecule's potential for further functionalization. chemshuttle.comsigmaaldrich.com For instance, the accessibility of certain positions for subsequent reactions, like cross-coupling, is determined by the steric hindrance imposed by neighboring bromine atoms and the methyl group. The dissociation rate and fragmentation patterns in mass spectrometry also vary significantly between isomers, providing a method for their differentiation. researchgate.netacs.org This structural diversity means that one isomer may be an ideal precursor for a specific synthetic target, while another may be unsuitable, underscoring the importance of isomer-specific research.

Rationale for Comprehensive Academic Investigation of 3,4,5 Tribromotoluene

Regioselective Bromination Strategies for Toluene Precursors

Achieving the desired 3,4,5-substitution pattern on a toluene molecule is not straightforward. The inherent electronic properties of the methyl group and the bromine substituents dictate the positions of electrophilic attack, necessitating sophisticated strategies to ensure regioselectivity.

Direct electrophilic aromatic substitution involves the reaction of an aromatic ring with an electrophile, where a hydrogen atom is replaced. wikipedia.org In the case of toluene, the methyl group is an activating, ortho-, para-director, meaning it encourages substitution at positions 2, 4, and 6 and makes the ring more reactive than benzene (B151609). wikipedia.orgcerritos.edulibretexts.org Conversely, as bromine atoms are added to the ring, they act as deactivating groups, though they also direct incoming electrophiles to the ortho and para positions relative to themselves. chemicalforums.com

Attempting to synthesize 3,4,5-tribromotoluene via direct bromination of toluene is synthetically challenging and generally not a viable method for obtaining the pure isomer. The initial bromination would preferentially occur at the para-position (4-bromotoluene) and ortho-position (2-bromotoluene). Subsequent brominations would be directed by both the methyl group and the newly added bromine, leading to a complex mixture of di- and tri-brominated isomers, such as 2,4-dibromotoluene (B1294801) and eventually 2,4,6-tribromotoluene. chemicalforums.com The formation of the 3,4,5-isomer is disfavored because it would require substitution at positions that are meta to the activating methyl group. Therefore, direct electrophilic bromination lacks the regiocontrol necessary for the specific synthesis of 3,4,5-tribromotoluene.

To circumvent the limitations of direct substitution, indirect routes using pre-functionalized aniline (B41778) derivatives offer a powerful and regioselective alternative. These multi-step pathways utilize the directing effects of an amino group, which can later be converted into a bromine atom via a diazonium salt intermediate.

A highly effective and well-documented method for synthesizing 3,4,5-tribromotoluene involves the diazotization of a specifically brominated toluidine (methylaniline) followed by a Sandmeyer reaction. mdpi.comnih.gov The Sandmeyer reaction is a chemical process used to synthesize aryl halides from aryl diazonium salts using copper(I) salts as a catalyst. wikipedia.orgmasterorganicchemistry.com This transformation is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

One common pathway starts with commercially available 2,6-dibromo-4-methylaniline. mdpi.com This precursor is treated with a diazotizing agent, such as tert-butyl nitrite, in the presence of a copper(II) bromide (CuBr₂) catalyst. mdpi.com The reaction proceeds by converting the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. iitk.ac.in This salt is then immediately converted in situ, where the diazonium group is replaced by a bromine atom, yielding 3,4,5-tribromotoluene with high regioselectivity and good yield. mdpi.com An alternative but similar approach starts from the more accessible p-toluidine, which undergoes bromination to afford 2,6-dibromo-4-methylaniline, followed by the same diazotization and Sandmeyer sequence to give the final product. nih.gov

Table 1: Sandmeyer Reaction Conditions for 3,4,5-Tribromotoluene Synthesis

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-dibromo-4-methylaniline | tert-butyl nitrite, CuBr₂ | Acetonitrile (MeCN) | 60 °C, 1 hour | 76% | mdpi.com |

The success of the Sandmeyer route is a prime example of using an "orthogonally" substituted precursor to achieve a difficult substitution pattern. In this context, the amino group in 2,6-dibromo-4-methylaniline serves as a synthetic handle. Its directing influence is used to establish the initial substitution pattern, and then it is chemically transformed into the desired final substituent (bromine) in a separate, non-interacting step.

This strategy decouples the synthetic challenge into manageable parts. Instead of trying to force bromine atoms onto specific, electronically unfavorable positions on the toluene ring simultaneously, the synthesis builds the molecule logically. Starting with 2,6-dibromo-4-methylaniline ensures that two bromine atoms are already in the correct positions relative to the methyl group. The final bromine is introduced by replacing the strategically placed amino group, thus guaranteeing the 3,4,5-tribromotoluene structure. This multi-step approach provides the necessary regiochemical control that is absent in direct bromination methods. mdpi.comnih.gov

Indirect Synthetic Routes via Pre-functionalized Anilines

Innovative Catalytic Systems in the Synthesis of Tribromotoluene Isomers

While the Sandmeyer reaction using copper salts is a classic and effective method, ongoing research in catalysis seeks to develop more efficient, selective, and environmentally benign processes for aromatic halogenation. mdpi.com For the synthesis of tribromotoluene isomers, catalytic innovation focuses on enhancing regioselectivity and improving reaction conditions.

In the context of the key Sandmeyer reaction for 3,4,5-tribromotoluene, the copper salt (CuBr or CuBr₂) is the essential catalyst or reagent that facilitates the conversion of the diazonium salt to the aryl bromide. mdpi.comwikipedia.org Modern variations of Sandmeyer and related reactions continue to be developed, sometimes employing other transition metal salts, although copper remains prevalent due to its reliability and effectiveness. wikipedia.org

For electrophilic bromination reactions in general, innovative catalytic systems have been explored to control regioselectivity. For instance, zeolites have been shown to induce high para-selectivity in the bromination of substrates like toluene by leveraging shape-selectivity within their porous structures. mdpi.com While this is useful for producing specific monobrominated isomers, it does not directly address the formation of the 3,4,5-tribromo pattern. Other systems, such as a bromide/bromate couple in an aqueous acidic medium, offer an alternative to using liquid bromine directly. rsc.org Electrochemical methods, which can generate brominating species in situ, also represent a modern approach to controlling halogenation reactions. cecri.res.in

However, for the specific synthesis of 3,4,5-tribromotoluene, the most effective "catalytic" system remains the one employed in the indirect Sandmeyer route, where the combination of diazotization followed by copper-mediated decomposition of the diazonium salt provides unparalleled regiocontrol.

Optimization of Reaction Conditions and Yields in 3,4,5-Tribromotoluene Synthesis

Optimizing the synthesis of 3,4,5-tribromotoluene primarily involves fine-tuning the conditions of the diazotization and Sandmeyer reactions to maximize yield and purity. Several parameters are critical to the success of this transformation. researchgate.netresearchgate.net

Temperature Control: The diazotization of primary aromatic amines is highly sensitive to temperature. The reaction is typically carried out at low temperatures, generally between 0 and 10 °C. iitk.ac.in This is crucial because aryl diazonium salts are often unstable at higher temperatures and can decompose prematurely, leading to side products and reduced yields. For the subsequent Sandmeyer step, the temperature is often raised to facilitate the copper-catalyzed displacement of the nitrogen gas; for example, a temperature of 60 °C has been reported to be effective. mdpi.com

Reagent Stoichiometry and Addition: The molar ratios of the reactants play a significant role. In the conversion of 2,6-dibromo-4-methylaniline, using an appropriate amount of the diazotizing agent (e.g., tert-butyl nitrite) and the copper bromide catalyst is essential for driving the reaction to completion. mdpi.com The rate of addition of reagents can also impact the outcome, particularly in preventing side reactions and controlling the exothermic nature of the diazotization process.

Solvent Choice: The choice of solvent can influence the solubility of the intermediates and the reaction rate. Acetonitrile is a commonly used solvent for this type of transformation as it effectively dissolves the organic precursor and the reagents, facilitating a homogenous reaction mixture. mdpi.com

By carefully controlling these parameters, researchers have achieved high yields for the synthesis of 3,4,5-tribromotoluene. Reported yields for the key Sandmeyer conversion step are in the range of 76-80%, demonstrating that this is an efficient and optimized process. mdpi.comnih.gov

Table 2: Key Optimization Parameters in 3,4,5-Tribromotoluene Synthesis

| Parameter | Optimal Condition/Consideration | Rationale |

|---|---|---|

| Diazotization Temperature | 0 - 10 °C | Prevents thermal decomposition of the unstable diazonium salt intermediate. iitk.ac.in |

| Sandmeyer Temperature | ~60 °C | Provides sufficient energy for the copper-catalyzed displacement of N₂. mdpi.com |

| Catalyst | Copper(I) or Copper(II) Bromide | Effective catalyst for the conversion of the diazonium group to bromide. mdpi.comwikipedia.org |

| Solvent | Acetonitrile | Ensures good solubility of reactants and intermediates. mdpi.com |

| Reaction Time | ~1 hour | Sufficient time for the reaction to proceed to completion under optimized conditions. mdpi.com |

Electrophilic Aromatic Substitution Reactions on the Tribrominated Core

The benzene ring of 3,4,5-tribromotoluene is significantly deactivated towards electrophilic aromatic substitution (SEAr) due to the strong electron-withdrawing inductive effect of the three bromine atoms. wikipedia.org Despite this deactivation, the two unsubstituted carbon atoms (C2 and C6) are potential sites for electrophilic attack. The directing effects of the substituents determine the regiochemical outcome of these reactions. The methyl group at C1 directs electrophiles to the ortho (C2, C6) and para (C4) positions. The bromine atoms at C3, C4, and C5 also direct to their ortho and para positions. The cumulative effect is a strong activation of the C2 and C6 positions, which are ortho to the methyl group and meta to two of the bromine atoms.

The introduction of a nitro group onto the 3,4,5-tribromotoluene ring is a key electrophilic substitution reaction. The reaction is highly regioselective, yielding a single primary product.

Reaction and Regioselectivity: Nitration of 3,4,5-tribromotoluene (also named 1,2,3-tribromo-5-methylbenzene) is successfully achieved using potent nitrating agents. nih.govnih.gov Treatment with fuming nitric acid leads exclusively to the formation of 2-nitro-3,4,5-tribromotoluene. nih.gov The regioselectivity is governed by the directing effects of the substituents. The available positions for substitution are C2 and C6. The methyl group at C1 is an activating, ortho-para director, thus activating both the C2 and C6 positions. quora.com The bromine atoms are deactivating but also ortho-para directors. wikipedia.org The C2 position is ortho to the C1-methyl group and the C3-bromo group, and meta to the C4 and C5 bromo groups. The powerful activating effect of the methyl group at the ortho position, combined with the deactivation at all other positions by the bromine atoms, strongly favors substitution at the C2 (and equivalent C6) position.

A study involving the synthesis of precursors for trikentrin natural products demonstrated this specific nitration. 3,4,5-tribromotoluene was treated with fuming nitric acid to afford the nitrated product in a high yield of 82%. nih.gov

Product Isolation: Details on the specific isolation procedure from the reaction mixture are not extensively documented in primary literature. However, standard workup procedures for nitration reactions would typically involve quenching the reaction with ice water, followed by extraction of the organic product into a suitable solvent like dichloromethane (B109758) or ethyl acetate. Subsequent purification would likely involve washing the organic layer to remove residual acid, drying over an agent like magnesium sulfate, and removing the solvent under reduced pressure. Further purification, if necessary, could be achieved by recrystallization or column chromatography. archive.org

Table 1: Nitration of 3,4,5-Tribromotoluene

| Reactant | Reagent | Product | Yield | Reference |

| 3,4,5-Tribromotoluene | Fuming Nitric Acid | 2-Nitro-3,4,5-tribromotoluene | 82% | nih.gov |

While the nitration of 3,4,5-tribromotoluene is documented, specific reports on other electrophilic functionalizations like sulfonation and Friedel-Crafts reactions are scarce in the literature. The expected reactivity can be inferred from the general principles of these reactions on deactivated aromatic systems.

Sulfonation: Aromatic sulfonation typically involves reacting an arene with sulfur trioxide (SO₃), usually in a solution of concentrated sulfuric acid. wikipedia.org This reaction is reversible. wikipedia.orglibretexts.org Given the electron-deficient nature of the 3,4,5-tribromotoluene ring, forcing conditions, such as using fuming sulfuric acid (oleum) at elevated temperatures, would likely be required to achieve any significant conversion. masterorganicchemistry.com The expected product, based on the directing effects discussed for nitration, would be 3,4,5-tribromotoluene-2-sulfonic acid. The reversibility of the reaction could be exploited in purification or as a synthetic strategy using the sulfonic acid group as a blocking group. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions that proceed via an electrophilic mechanism. wikipedia.org These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

Friedel-Crafts Alkylation: This reaction is prone to issues like carbocation rearrangements and polyalkylation, where the introduction of an activating alkyl group makes the product more reactive than the starting material. libretexts.org However, for 3,4,5-tribromotoluene, the strong deactivation by the three bromine atoms would make the initial reaction extremely challenging and likely inhibit any subsequent polyalkylation.

Friedel-Crafts Acylation: Acylation introduces a deactivating acyl group, thus avoiding the issue of poly-substitution. libretexts.org However, the reaction requires stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with it. wikipedia.org For a heavily deactivated substrate like 3,4,5-tribromotoluene, Friedel-Crafts acylation would be very difficult to achieve under standard conditions and would likely require highly reactive acylating agents and forcing conditions. No successful examples are reported in the surveyed literature.

Nucleophilic Aromatic Substitution Reactions Involving Bromine Substituents

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace leaving groups, such as halides, on an aromatic ring. Unlike SEAr, this reaction is facilitated by electron-withdrawing groups, which stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com

There are no specific documented instances of SNAr reactions on 3,4,5-tribromotoluene with oxygen-centered nucleophiles like hydroxides or alkoxides (e.g., sodium methoxide). The SNAr mechanism typically requires strong activation by electron-withdrawing groups, most notably nitro groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In 3,4,5-tribromotoluene, the bromine atoms are only weakly activating for nucleophilic attack, and the methyl group is electron-donating, which further disfavors the reaction.

For a reaction to occur, one of the bromine atoms would need to be displaced. Based on steric accessibility and electronic effects, the bromine at C4 is the most likely candidate for substitution. However, without a strongly activating group, the reaction would likely require extremely harsh conditions, such as very high temperatures and pressures, and the use of a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent like DMSO. google.comcdnsciencepub.com Such conditions may lead to decomposition or side reactions, including elimination-addition (benzyne mechanism) pathways. scispace.com

Similar to oxygen-centered nucleophiles, there is a lack of specific literature detailing the reaction of 3,4,5-tribromotoluene with nitrogen-centered nucleophiles such as ammonia, amines, or amides. The same limitations described for oxygen nucleophiles apply here. The substrate is not sufficiently activated for a standard SNAr reaction. researchgate.netresearchgate.net

Reactions on related, but more activated, systems provide some context. For instance, 2,4,6-trinitrotoluene (B92697) (TNT) readily undergoes nucleophilic substitution with amino groups. researchgate.netacs.org The powerful electron-withdrawing nature of the three nitro groups makes the ring highly electrophilic and facilitates the formation of the required Meisenheimer complex intermediate. researchgate.net Without such activation, displacing a bromine atom from 3,4,5-tribromotoluene with an amine would be exceptionally difficult and is not a synthetically viable route under typical laboratory conditions.

The feasibility of SNAr reactions on 3,4,5-tribromotoluene is low due to its electronic structure.

Mechanism: The classical SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (a bromine atom in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This step is typically the rate-determining step. masterorganicchemistry.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. youtube.com

For this mechanism to be viable on 3,4,5-tribromotoluene, the negative charge of the Meisenheimer complex must be sufficiently stabilized. The three bromine atoms do offer some inductive stabilization, but this is weak compared to the resonance stabilization provided by a para- or ortho-nitro group. The electron-donating methyl group further destabilizes this anionic intermediate, raising the energy barrier for its formation.

Scope and Limitations: The scope of SNAr reactions on 3,4,5-tribromotoluene is severely limited.

Substrate Limitation: The primary limitation is the lack of a strong electron-withdrawing group to activate the ring towards nucleophilic attack.

Nucleophile Requirement: Only very strong nucleophiles under harsh conditions might induce a reaction, but yields are expected to be low.

Alternative Mechanisms: Under forcing conditions with very strong bases (e.g., sodium amide), an elimination-addition mechanism via a benzyne (B1209423) intermediate could potentially occur, leading to a mixture of products rather than a direct substitution at the original halogen-bearing carbon. wikipedia.org

Therefore, without modification or the use of transition-metal catalysis (e.g., Buchwald-Hartwig amination), which follows a different mechanistic pathway, the direct SNAr functionalization of the bromine substituents on 3,4,5-tribromotoluene is not a practical synthetic strategy.

Metal-Mediated Cross-Coupling Reactions of 3,4,5-Tribromotoluene

Metal-mediated cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 3,4,5-tribromotoluene, these reactions offer pathways to introduce a wide variety of functional groups, leading to the synthesis of complex molecules. The reactivity of the three bromine atoms can be influenced by the choice of catalyst, ligands, and reaction conditions, sometimes allowing for selective functionalization.

The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and for the stability of the organostannane reagents. organic-chemistry.orglibretexts.org

In the context of 3,4,5-tribromotoluene, the Stille coupling can be employed to substitute one or more of the bromine atoms with various organic groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org

A notable application involves the use of 3,4,5-tribromotoluene in the synthesis of more complex aromatic structures. For instance, it can be a precursor in multi-step syntheses where one of the bromine atoms is selectively replaced via a Stille coupling. The choice of the organostannane reagent dictates the nature of the introduced substituent.

Table 1: Examples of Stille Coupling Reactions

| Electrophile | Organostannane | Catalyst | Product | Reference |

|---|---|---|---|---|

| Aryl Halide | Organotin Reagent | Pd(PPh₃)₄ | Coupled Product | wikipedia.org |

It is important to note that the reactivity of the bromine atoms in 3,4,5-tribromotoluene might differ, potentially allowing for regioselective couplings under specific conditions, although detailed studies on this specific substrate are not extensively documented in the provided search results. The general principles of Stille coupling suggest that factors like steric hindrance and electronic effects of the methyl group could influence which bromine atom reacts preferentially.

Beyond the Stille reaction, several other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of aryl halides like 3,4,5-tribromotoluene.

Suzuki Coupling: This reaction pairs an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org It is widely favored due to the low toxicity and environmental impact of the boron-containing reagents. organic-chemistry.org For 3,4,5-tribromotoluene, Suzuki coupling can be used to introduce aryl, heteroaryl, or vinyl groups. Research on related tribromo-pyridines has shown that the degree of substitution can be controlled by the stoichiometry of the boronic acid, leading to mono-, di-, or tri-arylated products. beilstein-journals.org This suggests that similar selectivity could potentially be achieved with 3,4,5-tribromotoluene.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation of aryl halides. mdpi.com 3,4,5-Tribromotoluene could theoretically be coupled with various alkenes to introduce vinyl substituents onto the aromatic ring. The reaction typically employs a palladium catalyst and a base. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It is a crucial method for the synthesis of arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org 3,4,5-Tribromotoluene can serve as the aryl halide partner, allowing for the introduction of one or more alkynyl groups. The relative reactivity of the different bromine atoms can be exploited for selective reactions. For example, aryl iodides are generally more reactive than aryl bromides, allowing for selective coupling at room temperature. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is its high functional group tolerance and its ability to form C(sp²)–C(sp³) bonds. wikipedia.orgbeilstein-journals.org This reaction could be applied to 3,4,5-tribromotoluene to introduce a variety of alkyl, aryl, or vinyl groups. The use of organozinc reagents, often generated in situ, is a hallmark of this versatile coupling method. organic-chemistry.org

Table 2: Overview of Coupling Reactions for Aryl Halides

| Reaction Name | Coupling Partner | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron compound | Pd catalyst, base | Biaryls, vinylarenes | wikipedia.org |

| Heck Reaction | Alkene | Pd catalyst, base | Substituted alkenes | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkynes | libretexts.orgorganic-chemistry.org |

Metal-halogen exchange is a powerful technique for the regioselective functionalization of polyhalogenated aromatic compounds. This reaction involves the treatment of the aryl halide with an organometallic reagent, typically an organolithium or a Grignard reagent, to replace a halogen atom with a metal. The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

For polybrominated benzenes, the site of the metal-halogen exchange can be influenced by the substitution pattern on the ring. Studies on 1,2,5-tribromobenzene derivatives have shown that the exchange can occur with high regioselectivity. lookchem.com For instance, using isopropylmagnesium chloride, a selective exchange can be achieved, and the resulting Grignard reagent can be trapped with an electrophile like carbon dioxide to form a benzoic acid. lookchem.com

In the case of a related compound, 5,6,7-tribromoindole, a highly regioselective metal-halogen exchange at the C-7 position was achieved using n-butyllithium. nih.gov This selectivity was confirmed by quenching the reaction with water, which resulted exclusively in the formation of the 5,6-dibromoindole. nih.gov This principle of regioselective metal-halogen exchange could potentially be applied to 3,4,5-tribromotoluene to achieve selective functionalization at one of the bromine positions, which could then be followed by cross-coupling or other reactions.

Transformations Involving the Toluene Methyl Group

The methyl group of toluene and its derivatives is a site of significant chemical reactivity, allowing for a variety of transformations that introduce new functional groups.

The benzylic position of toluene is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com This reactivity allows for the selective introduction of halogens, primarily bromine, at the methyl group.

A common reagent for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. libretexts.org NBS provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. libretexts.org This method can be used to convert 3,4,5-tribromotoluene into 3,4,5-tribromobenzyl bromide.

The resulting benzylic halide is a versatile intermediate for further functionalization through nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible at the benzylic position). khanacademy.org It can be converted to a variety of other functional groups, including alcohols, ethers, amines, and nitriles, by reaction with appropriate nucleophiles.

Table 3: Benzylic Halogenation and Subsequent Reactions

| Starting Material | Reagent(s) | Intermediate | Subsequent Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| Toluene Derivative | NBS, light/peroxide | Benzyl Bromide | H₂O | Benzyl Alcohol | libretexts.org |

| Toluene Derivative | NBS, light/peroxide | Benzyl Bromide | NaCN | Benzyl Nitrile | khanacademy.org |

The methyl group of toluene derivatives can undergo both oxidation and reduction reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon of a toluene derivative to a carboxylic acid, provided there is at least one benzylic hydrogen present. chemistrysteps.com This reaction would convert 3,4,5-tribromotoluene into 3,4,5-tribromobenzoic acid. This transformation is robust and often proceeds in high yield. It is noteworthy that even longer alkyl chains are typically cleaved to the carboxylic acid under these conditions. chemistrysteps.com The oxidation of the methyl group in nitrotoluenes is a known reaction, though care must be taken to avoid side reactions like the oxidation of the methyl group by nitrogen dioxide in nitrating mixtures. wikipedia.orgat.ua

Reduction: While the methyl group itself is already in a reduced state, functional groups introduced at the benzylic position can be reduced. For example, if the methyl group is first oxidized to a carbonyl group (e.g., via Friedel-Crafts acylation followed by introduction to the ring system, though not directly applicable to the methyl group itself), it can then be reduced back to a methylene (B1212753) group (CH₂) using methods like the Clemmensen or Wolff-Kishner reductions. chemistrysteps.com More relevant to 3,4,5-tribromotoluene, if the methyl group were first halogenated and then converted to an aldehyde or ketone, these could be reduced to the corresponding alcohol or back to the methyl group.

Mechanistic Investigations of 3,4,5 Tribromotoluene Reactivity and Stability

Elucidation of Reaction Mechanisms in Key Transformations

The reactivity of 3,4,5-tribromotoluene is largely dictated by the interplay between the electron-donating methyl group and the electron-withdrawing, sterically hindering bromine atoms. Key transformations would likely involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the methyl group.

One of the few documented syntheses of 3,4,5-tribromotoluene involves the diazotization of 2,6-dibromo-4-methylaniline (B181599), followed by a Sandmeyer reaction with copper(I) bromide (CuBr). researchgate.net The mechanism of the Sandmeyer reaction is believed to proceed through the formation of an aryl radical intermediate.

In derivatizations, such as Suzuki-Miyaura cross-coupling reactions used to create 3,4,5-triphenyltoluene from 3,4,5-tribromotoluene, the mechanism follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Kinetic Studies and Rate Determining Steps in Syntheses and Derivatizations

Kinetic data specifically for reactions involving 3,4,5-tribromotoluene is scarce. However, we can make educated estimations based on studies of analogous compounds. For instance, in electrophilic aromatic substitution reactions, the rate-determining step is typically the formation of the sigma complex (arenium ion). researchgate.net The stability of this intermediate, which is influenced by the substituents on the aromatic ring, directly affects the reaction rate.

In the case of 3,4,5-tribromotoluene, the three bulky bromine atoms would sterically hinder the approach of an electrophile, likely leading to slower reaction rates compared to less substituted toluenes. Furthermore, the electron-withdrawing inductive effect of the bromine atoms deactivates the ring towards electrophilic attack, further reducing the reaction rate.

For derivatization reactions like the Suzuki-Miyaura coupling, the rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-bromine bond, influenced by the electronic environment of the ring, would play a crucial role in the kinetics of this step.

Steric and Electronic Influences of Bromine Substituents on Aromatic Reactivity

The three bromine atoms on the 3, 4, and 5 positions of the toluene (B28343) ring exert significant steric and electronic effects that profoundly influence its reactivity.

Steric Hindrance: The bromine atoms at the 3 and 5 positions, ortho to the remaining unsubstituted carbons (positions 2 and 6), create considerable steric bulk. This hinders the approach of reagents, particularly for reactions requiring attack at these positions. vaia.com This steric hindrance would be a major factor in directing incoming groups and could significantly lower reaction rates for sterically demanding processes.

Electronic Effects: Bromine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack. However, like other halogens, bromine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which tends to direct incoming electrophiles to the ortho and para positions. In 3,4,5-tribromotoluene, the positions ortho (2 and 6) and para (not applicable as it's substituted) to the methyl group are also influenced by the bromine atoms. The net effect is a deactivated ring, with any potential electrophilic substitution being slow and likely directed to the less sterically hindered positions, if the reaction proceeds at all.

The combined steric and electronic effects make the remaining hydrogens on the aromatic ring of 3,4,5-tribromotoluene relatively unreactive towards typical electrophilic substitution.

Computational Analysis of Reaction Pathways and Energy Profiles

While specific computational studies on 3,4,5-tribromotoluene are not readily found, theoretical analyses of related brominated and nitrated toluenes provide valuable insights. nih.govhuji.ac.ilnih.gov Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, transition states, and energy profiles. huji.ac.ilnih.gov

For a hypothetical electrophilic substitution on 3,4,5-tribromotoluene, computational analysis could be used to:

Calculate the activation energies for the formation of the different possible sigma complexes. This would quantitatively predict the regioselectivity of the reaction.

Model the transition state structures to understand the steric interactions between the substrate, the electrophile, and the bromine substituents.

For instance, computational studies on the bromination of benzene (B151609) and substituted benzenes have been used to analyze positional selectivity, with the calculated results often agreeing well with experimental data. researchgate.netnih.gov Similar studies on polybrominated diphenyl ethers have explored their degradation pathways and the role of bromine substituents. mdpi.com These methodologies could be applied to 3,4,5-tribromotoluene to predict its reactivity in various transformations.

Applications of 3,4,5 Tribromotoluene As a Versatile Synthetic Intermediate

Precursor in Complex Natural Product Total Synthesis

The synthesis of complex natural products provides a platform to develop and showcase novel synthetic strategies. engineering.org.cn 3,4,5-Tribromotoluene has been identified as a key precursor in the total synthesis of specific marine indole (B1671886) alkaloids.

3,4,5-Tribromotoluene plays a foundational role in the total synthesis of (±)-cis-trikentrin B, a member of the trikentrin and herbindole family of natural products. nih.gov These are an uncommon class of indole alkaloids where annulation occurs on the benzene (B151609) nucleus. nih.govmdpi.com The synthesis strategy leverages the bromine atoms on the toluene (B28343) ring for subsequent reactions. In a reported synthesis, 3,4,5-tribromotoluene is prepared via a Sandmeyer reaction from 2,6-dibromo-4-methylaniline (B181599). researchgate.net This tribrominated compound is then nitrated. The resulting 2,3,4-tribromo-6-nitrotoluene is a key intermediate that undergoes further reactions, including reductive cyclization, to form the core 5,6,7-tribromoindole scaffold. nih.gov This tribromoindole is the direct precursor to the indole aryne needed for the cycloaddition that constructs the complex, annulated ring system of trikentrin B. nih.gov

The primary role of 3,4,5-tribromotoluene in this context is to serve as the starting fragment that already contains the necessary halogenation pattern for the synthesis of the crucial 5,6,7-tribromoindole intermediate. nih.gov The synthesis pathway is as follows:

Diazotization and Sandmeyer Reaction : The synthesis begins with 2,6-dibromo-4-methylaniline, which is diazotized and subsequently reacts with copper(II) bromide (CuBr₂) to yield 3,4,5-tribromotoluene. researchgate.net

Nitration : 3,4,5-tribromotoluene is then nitrated, typically with fuming nitric acid, to produce 2,3,4-tribromo-6-nitrotoluene. nih.gov

Indole Synthesis : This nitrated intermediate is converted into the 5,6,7-tribromoindole scaffold using methods like the Leimgruber-Batcho indole synthesis. nih.gov This involves the formation of an enamine, followed by an iron(III) chloride-catalyzed reaction with hydrazine (B178648) hydrate. nih.gov

The resulting 5,6,7-tribromoindole is a key fragment where selective metal-halogen exchange can be performed to generate a 6,7-indole aryne, a highly reactive intermediate essential for building the final complex structure of cis-trikentrin B. nih.gov

Building Block for Advanced Organic Materials and Functional Molecules

The electronic properties and structural rigidity of 3,4,5-tribromotoluene make it a candidate for the development of novel organic materials.

3,4,5-Tribromotoluene serves as a building block for creating sterically hindered aromatic systems. chemshuttle.com While direct polymerization of 3,4,5-tribromotoluene is not widely documented, its structure is suitable for incorporation into larger systems. The bromine atoms offer multiple reaction sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are common methods for forming carbon-carbon bonds in the synthesis of conjugated polymers and oligomers. researchgate.netbeilstein-journals.org Polyhedral Oligomeric Silsesquioxanes (POSS) represent a class of nano-sized hybrid materials into which functional organic groups can be incorporated. researchgate.net The reactivity of the bromo-groups on 3,4,5-tribromotoluene allows for its potential integration into such complex oligomeric structures through appropriate functionalization.

The compound's properties are relevant to materials science, particularly in the development of organic semiconductors. chemshuttle.com The three electron-withdrawing bromine atoms significantly modulate the electronic characteristics of the aromatic ring. chemshuttle.com This feature is desirable in the design of materials for optoelectronic devices, where tuning the electronic energy levels is critical for performance. wat.edu.pl Liquid crystalline materials with anisotropic molecular structures can exhibit semiconductor properties. wat.edu.pl The rigid, substituted benzene core of 3,4,5-tribromotoluene makes it a potential precursor for designing molecules that can self-assemble into ordered phases, such as liquid crystals. acs.org Its structure could also be incorporated into larger molecules used in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). mdpi.com

Intermediate in the Synthesis of Biologically Active Compounds and Pharmaceutical Scaffolds

The indole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceuticals. researchgate.netunige.it 3,4,5-Tribromotoluene is a useful intermediate for accessing highly substituted indole derivatives. biosynth.com

As detailed previously, its use in the synthesis of trikentrins provides access to a class of natural products with fascinating structures and biological activities. nih.gov Beyond this specific example, the ability to generate a tribromoindole scaffold from 3,4,5-tribromotoluene opens pathways to various other substituted indoles. biosynth.com These scaffolds can be further modified through cross-coupling reactions at the bromine positions to introduce diverse functional groups, enabling the creation of libraries of compounds for drug discovery. mdpi.com The synthesis of benzylisoquinoline alkaloids, another class of medically important compounds, has also been noted as an application area for indole derivatives produced from such precursors. biosynth.com

Interactive Table 2: Key Compounds in the Synthesis Involving 3,4,5-Tribromotoluene

| Compound Name | Role / Function |

| 2,6-dibromo-4-methylaniline | Starting material for 3,4,5-tribromotoluene synthesis. researchgate.net |

| 3,4,5-Tribromotoluene | Key intermediate, precursor to the tribromoindole core. nih.govresearchgate.net |

| 2,3,4-tribromo-6-nitrotoluene | Nitrated intermediate en route to the indole scaffold. nih.gov |

| 5,6,7-tribromoindole | Key fragment for indole aryne generation. nih.gov |

| (±)-cis-Trikentrin B | Final natural product target. nih.gov |

Computational and Theoretical Chemistry Studies of 3,4,5 Tribromotoluene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules like 3,4,5-tribromotoluene. researchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular properties, offering insights into the molecule's stability and chemical behavior. acs.org

The electronic structure of 3,4,5-tribromotoluene is significantly influenced by its substituents: the electron-donating methyl (-CH₃) group and the three electron-withdrawing bromine (-Br) atoms. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can quantify these effects. nih.govresearchgate.net The methyl group tends to increase electron density in the aromatic ring through hyperconjugation, while the highly electronegative bromine atoms withdraw electron density via the inductive effect. This push-pull electronic arrangement creates a complex electron distribution and a significant molecular dipole moment.

Reactivity can be assessed through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scirp.org For 3,4,5-tribromotoluene, the bromine atoms are expected to lower the energies of both the HOMO and LUMO, while the methyl group would have a contrary, albeit smaller, effect. DFT calculations can also determine bond dissociation enthalpies (BDEs), which are crucial for predicting the stability of chemical bonds and the likelihood of radical reactions. acs.org For instance, the C-Br bonds would be susceptible to homolytic cleavage under certain conditions.

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.1 D | Indicates a significant separation of charge due to the electronegative bromine atoms, affecting intermolecular interactions and solubility. |

| HOMO Energy | ~ -9.0 eV | Reflects the energy required to remove an electron; a lower value suggests higher ionization potential compared to toluene (B28343). nih.gov |

| LUMO Energy | ~ -1.5 eV | Indicates the molecule's ability to accept an electron; the presence of bromine atoms makes it a better electron acceptor than toluene. ucl.ac.uk |

| HOMO-LUMO Gap | ~ 7.5 eV | A large gap suggests high kinetic stability and low chemical reactivity under normal conditions. scirp.org |

| C-Br Bond Dissociation Enthalpy (BDE) | ~ 70-75 kcal/mol | Represents the energy required to break the C-Br bond, providing insight into thermal stability and potential for radical reactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. mdpi.comresearcher.life For 3,4,5-tribromotoluene, MD simulations can provide insights into the dynamics of the methyl group and how the molecule interacts with itself and with other molecules in condensed phases.

The primary conformational flexibility in 3,4,5-tribromotoluene arises from the rotation of the methyl group around the C-C bond. While this rotation is generally fast, the presence of adjacent bulky bromine atoms can introduce a small rotational barrier. publish.csiro.au MD simulations can model this rotation and determine the preferred orientation of the methyl hydrogens relative to the plane of the aromatic ring.

In the solid state or in solution, intermolecular interactions dictate the packing and bulk properties of the material. rsc.org For halogenated aromatic compounds like 3,4,5-tribromotoluene, several types of non-covalent interactions are significant:

π-π Stacking: The electron-rich aromatic rings can stack on top of each other. The electron-withdrawing bromine atoms can enhance these interactions by creating a more electron-deficient π-system.

Halogen Bonding: A bromine atom on one molecule can interact with a negative or electron-rich region on a neighboring molecule. This interaction, known as a halogen bond, arises from the anisotropic distribution of electron density around the bromine atom, creating a positive region called a σ-hole along the C-Br bond axis. rsc.org

MD simulations, using force fields specifically parameterized for halogenated compounds, can quantify the strength and geometry of these interactions, helping to predict crystal structures and material properties. ucl.ac.ukresearchgate.net

| Interaction Type | Typical Energy Range (kcal/mol) | Description |

|---|---|---|

| π-π Stacking | -4 to -12 | Attractive interaction between aromatic rings, strengthened by halogen substitution. acs.org |

| Br···Br Halogen Bonding (Type II) | -2 to -4 | Interaction where the σ-hole of one bromine atom aligns with the negative equatorial region of another. researchgate.netmdpi.com |

| C-H···π Interaction | -1 to -3 | Interaction between the methyl hydrogens and the π-system of a neighboring ring. |

Quantum Chemical Analysis of Bonding and Aromaticity in Substituted Toluene Systems

Quantum chemical methods, particularly Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding within a molecule. uni-muenchen.defaccts.de NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized representation of chemical bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewisc.edu

For 3,4,5-tribromotoluene, NBO analysis can elucidate several key features:

Bond Polarization: It can quantify the polarization of the C-Br bonds, showing the significant charge separation due to the high electronegativity of bromine.

Hyperconjugation: The analysis reveals delocalization interactions, such as the stabilizing donation of electron density from the σ C-H bonds of the methyl group into the empty π* antibonding orbitals of the aromatic ring. researchgate.net

Lone Pair Delocalization: It can show the extent to which the lone pairs on the bromine atoms participate in resonance by donating electron density back into the ring's π-system.

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar, conjugated systems. iitk.ac.in The substitution on the toluene ring in 3,4,5-tribromotoluene affects its aromatic character. While the core benzene (B151609) ring remains aromatic, the strong inductive effect of the three bromine atoms can lead to a slight localization of the π-electron density. Methods like the Nucleus-Independent Chemical Shift (NICS) calculation can be used to quantify the degree of aromaticity, which is expected to be slightly reduced compared to unsubstituted toluene due to the electronic perturbations of the substituents. chem8.org

| NBO Interaction (Donor -> Acceptor) | Second-Order Perturbation Energy (E(2), kcal/mol) | Interpretation |

|---|---|---|

| LP(Br) -> π(C-C) | ~ 1-3 | Indicates weak delocalization of bromine lone pair electrons into the aromatic ring, a resonance effect. wisc.edu |

| σ(C-H) -> π(C-C) | ~ 4-6 | Represents hyperconjugative stabilization from the methyl group donating electron density to the ring. researchgate.net |

| π(C-C) -> σ*(C-Br) | ~ 0.5-1.5 | Shows electron withdrawal from the ring's π-system into the antibonding orbital of the C-Br bond, reflecting the inductive effect. |

Prediction of Spectroscopic Signatures for Mechanistic Insights (e.g., Vibrational Analysis)

Computational methods are highly effective in predicting spectroscopic properties, which can serve as fingerprints for molecular identification and for understanding reaction mechanisms. Vibrational spectroscopy (Infrared and Raman) is particularly amenable to theoretical prediction.

By performing a frequency calculation using DFT, it is possible to predict the complete vibrational spectrum of 3,4,5-tribromotoluene. niscpr.res.in This theoretical spectrum allows for the assignment of specific absorption bands to the motions of particular atoms or functional groups within the molecule. For 3,4,5-tribromotoluene, key vibrational modes would include:

C-Br stretching and bending modes, which are typically found in the lower frequency region of the IR spectrum.

C-H stretching and bending modes associated with the methyl group and the aromatic ring.

Ring breathing and deformation modes, which are characteristic of the substituted benzene skeleton. niscpr.res.in

Comparing the predicted spectrum with an experimental one can confirm the structure of a synthesized compound. Furthermore, theoretical predictions can help track changes in bonding during a chemical reaction. By calculating the vibrational frequencies of reactants, transition states, and products, one can identify which bonds are being formed or broken, providing crucial mechanistic insights. rsc.org For example, in a reaction involving the cleavage of a C-Br bond, the corresponding vibrational mode would disappear and be replaced by new modes associated with the products.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of the two C-H bonds on the aromatic ring. |

| Aliphatic C-H Stretch (Methyl) | 2950 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | Bending of the aromatic C-H bonds within the plane of the ring. |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Characteristic bending of the C-H bonds out of the plane of the ring, sensitive to the substitution pattern. gmu.edu |

| C-Br Stretch | 500 - 650 | Stretching of the three carbon-bromine bonds. |

Advanced Analytical Methodologies in 3,4,5 Tribromotoluene Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives

The unambiguous determination of the chemical structure of 3,4,5-tribromotoluene derivatives is fundamental to understanding their chemical properties and reactivity. Advanced spectroscopic methods are indispensable tools for this purpose.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. measurlabs.com For derivatives of 3,4,5-tribromotoluene, high-field NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR is used to determine the number, environment, and connectivity of hydrogen atoms. In derivatives of 3,4,5-tribromotoluene, the chemical shifts of the aromatic and methyl protons provide crucial information about the substitution pattern. For instance, further substitution on the aromatic ring or modification of the methyl group will lead to predictable changes in the ¹H NMR spectrum.

¹³C NMR: Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton. chemicalbook.com The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the nature and position of substituents, allowing for clear differentiation between isomers.

2D NMR Techniques: When simple 1D spectra are insufficient for complete structural assignment, two-dimensional NMR techniques are employed. researchgate.net These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the complete molecular structure, especially in highly substituted derivatives.

The choice of deuterated solvent can also influence the resulting spectrum and can be used to study solvent-solute interactions or resolve overlapping signals. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. mdpi.com This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places.

Accurate Mass Measurement: HRMS can provide the exact mass of a parent ion, allowing for the determination of its molecular formula. nih.govnih.gov This is critical in distinguishing between compounds with the same nominal mass but different elemental compositions. For example, when synthesizing a derivative of 3,4,5-tribromotoluene, HRMS can confirm the successful incorporation of new atoms.

Fragmentation Analysis: By coupling HRMS with tandem mass spectrometry (MS/MS), molecules can be fragmented in a controlled manner. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers detailed structural information. mdpi.com Analyzing the fragments of a 3,4,5-tribromotoluene derivative helps to identify its constituent parts and how they are connected. researchgate.net Techniques like electrospray ionization (ESI) are often used to generate ions from the analyte molecules for MS analysis. nih.gov

The following table summarizes the key applications of these spectroscopic techniques in the study of 3,4,5-tribromotoluene derivatives.

| Technique | Information Provided | Application in 3,4,5-Tribromotoluene Research |

| ¹H NMR | Number and environment of protons, proton-proton coupling. | Determining substituent positions on the aromatic ring and methyl group. |

| ¹³C NMR | Number and environment of carbon atoms. chemicalbook.com | Characterizing the carbon skeleton and identifying isomeric structures. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). researchgate.net | Assembling the complete structure of complex derivatives. |

| HRMS | Exact mass and elemental composition. mdpi.com | Confirming molecular formulas of new derivatives. |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. mdpi.com | Elucidating the structure of unknown byproducts and derivatives. |

Chromatographic Separations and Purification Methodologies for Complex Reaction Mixtures

The synthesis of 3,4,5-tribromotoluene and its derivatives often results in complex mixtures containing unreacted starting materials, isomers, and other byproducts. google.com Effective purification is crucial to obtain the desired compound in high purity for subsequent reactions or analysis. biotage.com

Chromatographic Techniques

Chromatography is the most widely used technique for the separation and purification of organic compounds. libretexts.org

Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica (B1680970) gel), leading to faster and more efficient separations. It is often the first choice for purifying gram-scale reaction mixtures in a research laboratory setting.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation power and is used for both analytical and preparative scale purifications. astm.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is particularly effective for separating brominated aromatic compounds. psu.edu The high resolution of HPLC allows for the separation of closely related isomers that may be difficult to separate by other means.

Gas Chromatography (GC): For volatile derivatives of 3,4,5-tribromotoluene, gas chromatography is an excellent analytical tool for assessing purity. libretexts.org When coupled with a mass spectrometer (GC-MS), it can also be used to identify the components of a mixture. semanticscholar.org

Non-Chromatographic Purification Methods

In addition to chromatography, several other techniques are employed for purification.

Recrystallization: This classic technique is used to purify solid compounds. It relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. It can be a very effective method for obtaining highly pure crystalline material.

Distillation: For liquid derivatives with sufficient volatility and thermal stability, distillation can be used to separate components based on differences in their boiling points. orgsyn.org

Acid-Base Extraction: If the reaction mixture contains acidic or basic impurities or products, liquid-liquid extraction using aqueous acid or base can be used to selectively remove them from the organic phase. chemicalforums.comrsc.org For example, washing with a sodium bicarbonate solution can remove acidic byproducts.

The table below outlines common purification challenges in 3,4,5-tribromotoluene chemistry and the applicable methodologies.

| Purification Challenge | Applicable Methodology | Principle of Separation |

| Separation of Isomers | HPLC, Flash Chromatography | Differential partitioning between mobile and stationary phases. psu.edu |

| Removal of Unreacted Starting Materials | Flash Chromatography, Distillation | Differences in polarity or boiling point. orgsyn.org |

| Removal of Polar Byproducts | Washing with water, Flash Chromatography | Solubility differences, differential adsorption. |

| Removal of Acidic/Basic Impurities | Acid-Base Extraction | Conversion to water-soluble salts. rsc.org |

| Final Purification of Solid Product | Recrystallization | Difference in solubility at varying temperatures. |

In-Situ Spectroscopic Monitoring for Reaction Progress and Mechanism Studies

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization and control. In-situ spectroscopic techniques allow for the real-time monitoring of reacting species without the need for sampling and quenching, providing a dynamic picture of the reaction process. researchgate.netepa.gov

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring the progress of reactions involving changes in functional groups. researchgate.net By immersing a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked by observing the changes in their characteristic infrared absorption bands over time. acs.org For example, in a reaction where the methyl group of 3,4,5-tribromotoluene is oxidized to a carboxylic acid, the disappearance of C-H stretching vibrations and the appearance of the characteristic broad O-H and C=O stretching bands of the carboxylic acid can be monitored in real time.

Real-Time Mass Spectrometry: Techniques such as those utilizing low-temperature plasma probes allow for the direct sampling and ionization of analytes from a reaction mixture for continuous MS analysis. researchgate.net This provides real-time data on the mass-to-charge ratios of the species present, enabling the identification of transient intermediates and products as they are formed. This is particularly valuable for elucidating complex reaction pathways.

In-Situ NMR Spectroscopy: While less common for routine monitoring due to instrumental requirements, in-situ NMR can provide exceptionally detailed mechanistic information. It allows for the direct observation of all soluble species in the reaction mixture, offering unambiguous structural data on intermediates that may be unstable to isolation.

These in-situ methods provide a wealth of data that is often inaccessible through traditional offline analysis. They are instrumental in identifying reaction intermediates, determining reaction kinetics, and ultimately understanding the detailed mechanism of transformations involving 3,4,5-tribromotoluene. acs.orgacs.org

Future Research Directions and Emerging Paradigms for 3,4,5 Tribromotoluene

Sustainable and Green Chemistry Approaches in Synthetic Design

The synthesis of halogenated organic compounds is undergoing a significant transformation, with a strong emphasis on green chemistry principles to mitigate environmental impact. espublisher.com Future synthetic designs for 3,4,5-tribromotoluene will likely move away from traditional bromination methods that use stoichiometric amounts of hazardous reagents like elemental bromine and generate significant waste.

Key advancements in green bromination that can be applied to 3,4,5-tribromotoluene synthesis include:

Alternative Bromine Sources: Utilizing safer and more atom-economical bromine sources is a primary goal. espublisher.com Systems such as the combination of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) serve as an in-situ source of bromine radicals, offering a greener alternative to traditional methods. researchgate.net Another eco-friendly approach involves using a bromide-bromate couple, which generates reactive bromine species in situ, avoiding the handling of liquid bromine and improving atom efficiency. rsc.org N-bromosuccinimide (NBS) catalyzed by silica (B1680970) gel in methanol also presents a more environmentally friendly option compared to chlorinated solvents. researchgate.net

Solvent-Free and Aqueous Systems: Conducting reactions in solvent-free conditions or in water minimizes the use of volatile organic compounds (VOCs). espublisher.comdigitellinc.com Photochemical bromination of toluene (B28343) derivatives has been successfully demonstrated in aqueous biphasic systems, yielding products pure enough for direct use in subsequent steps. scirp.org

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis or photocatalysis under visible light, can significantly reduce the energy consumption of the synthetic process. espublisher.comresearchgate.net

| Green Chemistry Strategy | Application in 3,4,5-Tribromotoluene Synthesis | Potential Benefits |

| Alternative Brominating Agents | Use of H₂O₂-HBr, KBr/Oxone, or N-Bromosuccinimide (NBS) | Avoids handling elemental bromine, reduces hazardous byproducts. researchgate.netresearchgate.net |

| Benign Solvent Systems | Reactions in water, supercritical CO₂, or solvent-free conditions. digitellinc.com | Eliminates volatile organic compounds (VOCs), simplifies purification. |

| Catalytic Methods | Employing recyclable catalysts instead of stoichiometric reagents. | Reduces waste, lowers reaction temperatures and pressures. espublisher.com |

| Energy-Efficient Methods | Microwave irradiation or visible-light photocatalysis. researchgate.net | Faster reaction times, lower energy consumption. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving the specific 3,4,5-tribromo substitution pattern on the toluene ring with high selectivity and efficiency is a significant challenge. Future research will focus on developing advanced catalytic systems to control the regioselectivity of the bromination reaction.

Shape-Selective Catalysts: Zeolites, with their well-defined pore structures, can induce high para-selectivity in the bromination of toluene derivatives. google.comnih.gov Further research into tailoring zeolite catalysts could lead to systems that favor the specific meta- and para-directing effects needed to produce 3,4,5-tribromotoluene.

Photocatalysis: Visible-light-induced catalysis offers a mild and selective method for halogenation. mdpi.com Organocatalysts, such as Eosin Y, combined with a bromine source like NBS, can promote chemoselective benzylic C(sp³)-H bromination, although arene C(sp²)-H bromination is also a target for future development. mdpi.com Metal-free organic photocatalysts are also being explored for the bromination of various functional groups under mild conditions. mdpi.com

Mechanochemistry: The use of mechanical force (ball milling) to drive chemical reactions offers a solvent-free alternative that can enhance reaction rates and, in some cases, alter selectivity. The investigation of mechanochemical palladium(II)-catalyzed bromination of aromatic C-H bonds has shown promise and could be adapted for toluene derivatives. acs.org

Lewis Acid and Organocatalysis: The development of novel Lewis acid or organocatalysts that can precisely direct the incoming bromine electrophiles to the 3, 4, and 5 positions of the toluene ring is a key area of interest. This could involve catalysts that temporarily coordinate with the methyl group or the aromatic ring to control the electronic distribution and steric hindrance.

| Catalyst Type | Mechanism of Action | Potential for 3,4,5-Tribromotoluene | Research Focus |

| Zeolites | Shape selectivity within microporous structures. google.com | Directing bromination to specific positions on the aromatic ring. | Tailoring pore size and acidity for desired isomer. |

| Photocatalysts | Generation of bromine radicals via visible light absorption. mdpi.com | Mild and selective C-H bond activation. | Development of catalysts for aromatic C-H bromination. |

| Mechanocatalysts | Activation through mechanical force, often solvent-free. acs.org | Enhancing reactivity and potentially altering selectivity. | Exploring catalyst systems under ball-milling conditions. |

| Organocatalysts | Activation of bromine source through non-metallic catalysts. mdpi.com | Avoiding heavy metal contamination in the final product. | Designing catalysts for specific multi-bromination patterns. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for chemical manufacturing, offering significant advantages in safety, control, and scalability over traditional batch processes. rsc.orgumontreal.ca The synthesis of 3,4,5-tribromotoluene is well-suited for this technology.

Halogenation reactions, particularly brominations using elemental bromine, are often fast and highly exothermic, posing safety risks in large-scale batch reactors. rsc.org Flow reactors, with their high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. thieme-connect.de Hazardous reagents can be generated in-situ and consumed immediately, reducing the need to store large quantities of dangerous materials. researchgate.netrsc.org

Potential in Supramolecular Chemistry and Self-Assembly Processes

The bromine atoms on the 3,4,5-tribromotoluene molecule offer intriguing possibilities for its use in supramolecular chemistry and the design of self-assembling systems. The electron-rich bromine atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base. The strength and directionality of halogen bonds make them a valuable tool for crystal engineering and the construction of complex supramolecular architectures.

Future research could explore how the specific arrangement of the three bromine atoms on the toluene ring can direct the self-assembly of 3,4,5-tribromotoluene molecules or their derivatives into well-defined structures such as liquid crystals, gels, or porous organic frameworks. By modifying the molecule, for instance, by introducing functional groups capable of hydrogen bonding or other non-covalent interactions, it may be possible to create novel materials with interesting optical, electronic, or host-guest properties. The interplay between halogen bonding, π-π stacking of the aromatic rings, and van der Waals forces will be a key area of investigation in predicting and controlling the resulting supramolecular structures.

Computational Design of Novel 3,4,5-Tribromotoluene Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. chemrxiv.org For 3,4,5-tribromotoluene, computational methods, particularly Density Functional Theory (DFT), can be employed to predict and understand its chemical properties and to design novel derivatives with tailored functionalities. researchgate.net

Predicting Reactivity and Selectivity: Ab initio calculations can be used to analyze the positional selectivity of electrophilic aromatic bromination, helping to refine synthetic strategies to maximize the yield of the desired 3,4,5-isomer. nih.gov

Designing Novel Materials: Computational screening can be used to design derivatives of 3,4,5-tribromotoluene with specific electronic, optical, or physical properties. For example, by introducing different functional groups, it may be possible to tune the molecule's HOMO-LUMO gap for applications in organic electronics or to modify its crystal packing for use as a flame retardant. cas.org

Structure-Activity Relationships: For potential applications in medicinal chemistry or agrochemistry, computational docking studies can predict the binding affinity of 3,4,5-tribromotoluene derivatives to specific biological targets. nih.gov This allows for the rational design of new molecules with enhanced biological activity.